molecular formula C10H9ClO3 B14518958 2-Hydroxy-3-propanoylbenzoyl chloride CAS No. 62755-75-3

2-Hydroxy-3-propanoylbenzoyl chloride

Cat. No.: B14518958
CAS No.: 62755-75-3
M. Wt: 212.63 g/mol
InChI Key: IYVJCWUYZJZFJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-propanoylbenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The hydroxyl group can be introduced through subsequent reactions, such as hydroxylation of the intermediate product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-propanoylbenzoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like ammonia (NH3) or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-propanoylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-propanoylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl and carbonyl groups participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2-Hydroxy-3-propanoylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    Benzoyl chloride: Lacks the hydroxyl and propanoyl groups, making it less versatile in certain reactions.

    2-Hydroxybenzoyl chloride: Contains a hydroxyl group but lacks the propanoyl group, limiting its reactivity in specific synthetic routes.

    3-Propanoylbenzoyl chloride: Contains the propanoyl group but lacks the hydroxyl group, affecting its chemical behavior.

The presence of both hydroxyl and propanoyl groups in this compound makes it unique and valuable for a wide range of chemical transformations and applications.

Properties

CAS No.

62755-75-3

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-hydroxy-3-propanoylbenzoyl chloride

InChI

InChI=1S/C10H9ClO3/c1-2-8(12)6-4-3-5-7(9(6)13)10(11)14/h3-5,13H,2H2,1H3

InChI Key

IYVJCWUYZJZFJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)C(=O)Cl)O

Origin of Product

United States

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